

## A Technical Guide to Novel Targets for Actinium-225 Based Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Advent of Actinium-225 in Targeted Alpha Therapy

Targeted Alpha Therapy (TAT) is a rapidly advancing modality in oncology, utilizing alphaemitting radionuclides to deliver highly potent and localized cytotoxic radiation to cancer cells. [1] Among the available alpha emitters, Actinium-225 (Ac-225) has emerged as a particularly promising isotope.[2] With a half-life of 9.92 days, Ac-225 decays through a cascade that releases four high-energy alpha particles, resulting in a high degree of lethal, clustered DNA double-strand breaks within a short path length of a few cell diameters (<100 µm).[3][4] This characteristic allows for the precise destruction of tumor cells, including those resistant to beta-or gamma-irradiation, while minimizing damage to surrounding healthy tissues.[1][2]

The clinical success of Ac-225-PSMA-617 in treating metastatic castration-resistant prostate cancer has spurred significant interest in identifying new molecular targets to broaden the applicability of Ac-225 TAT to a wider range of malignancies.[1][5] This guide provides an indepth overview of emerging targets, summarizing preclinical and clinical data, detailing experimental methodologies, and visualizing key concepts.

**Caption:** Decay cascade of Actinium-225, highlighting the four alpha emissions.[4][6]



# General Workflow for Ac-225 Radiopharmaceutical Development

The preclinical development of a novel Ac-225 radiopharmaceutical follows a structured pathway, from target identification to in vivo validation, before it can be considered for clinical translation.





Click to download full resolution via product page

Caption: General preclinical development workflow for Ac-225 radiopharmaceuticals.



## Novel Molecular Targets for Ac-225 Therapy Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of numerous epithelial cancers, but has low to no expression in most healthy adult tissues.[6][7] This pan-cancer expression profile makes FAP an attractive target for broadly applicable radiopharmaceuticals. [8] While small-molecule FAP inhibitors (FAPIs) have shown promise, their rapid tumor clearance can be a limitation for use with a long-lived radionuclide like Ac-225.[8][9] To overcome this, antibody-based targeting vectors are being explored.

Featured Radiopharmaceutical: [225Ac]Ac-DOTA-PKU525 [225Ac]Ac-DOTA-PKU525 is a radioimmunoconjugate utilizing a FAP-targeting antibody, PKU525, to achieve longer tumor retention suitable for Ac-225.[8]

#### Quantitative Data Summary

| Parameter                         | Value                                                           | Reference |
|-----------------------------------|-----------------------------------------------------------------|-----------|
| Targeting Vector                  | PKU525 Antibody                                                 | [8]       |
| Chelator                          | DOTA                                                            | [8]       |
| Drug-to-Antibody Ratio (DAR)      | 3.87                                                            | [6]       |
| Radiolabeling Yield               | >95%                                                            | [7]       |
| Tumor Uptake (4T1-hFAP xenograft) | ~15 %ID/g at 72h post-injection                                 | [7][8]    |
| Therapeutic Efficacy              | Significant tumor growth inhibition with a single 11.1 kBq dose | [6]       |

#### **Experimental Protocols**

Radiolabeling of [225Ac]Ac-DOTA-PKU525:



- The DOTA-conjugated antibody PKU525 is prepared in a metal-free buffer (e.g., 0.2 M ammonium acetate, pH 7.0).
- 225AcCl3 in dilute HCl is added to the antibody solution.
- The reaction mixture is incubated at 37°C for 1-2 hours.
- Radiochemical purity is determined using instant thin-layer chromatography (ITLC) with a mobile phase such as 50 mM DTPA solution.[7]
- In Vivo Biodistribution Study:
  - 4T1-hFAP tumor-bearing mice are injected intravenously with [225Ac]Ac-DOTA-PKU525.
  - At predetermined time points (e.g., 24, 72, 168 hours), mice are euthanized.
  - Tumors and major organs (blood, heart, liver, spleen, kidneys, etc.) are harvested, weighed, and counted in a gamma counter.
  - Uptake is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[8]
- Therapeutic Efficacy Study:
  - Once tumors in 4T1-hFAP xenograft models reach a specified volume, mice are randomized into treatment and control groups.
  - A single intravenous dose of [225Ac]Ac-DOTA-PKU525 (e.g., 11.1 kBq) or saline (control) is administered.
  - Tumor volume and body weight are measured regularly (e.g., twice weekly) for the duration of the study.
  - Efficacy is determined by comparing tumor growth curves between the treated and control groups.[6][8]

#### **CD46**







CD46 is a cell-surface complement regulatory protein that is overexpressed in various cancers, including prostate cancer.[10] It has emerged as a compelling target, particularly for metastatic castration-resistant prostate cancer (mCRPC) that may have low or no expression of PSMA. [11] The YS5 antibody targets a tumor-selective epitope on CD46, making it a suitable vector for delivering Ac-225.[10][12]

Featured Radiopharmaceutical: [225Ac]DOTA-YS5 & [225Ac]Macropa-PEG4-YS5 To improve stability and tumor-to-background ratios, next-generation conjugates like [225Ac]Macropa-PEG4-YS5 have been developed.[13]

Quantitative Data Summary



| Parameter                              | Radiopharmaceutic<br>al                                                                | Value                                                                                     | Reference |
|----------------------------------------|----------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|-----------|
| Tumor Uptake                           | [225Ac]DOTA-YS5<br>(22Rv1 xenograft)                                                   | 11.64 ± 1.37 %ID/g at<br>24h                                                              | [14]      |
| 29.35 ± 7.76 %ID/g at 168h             | [14]                                                                                   |                                                                                           |           |
| 31.78 ± 5.89 %ID/g at 408h             | [14]                                                                                   |                                                                                           |           |
| Therapeutic Efficacy                   | [225Ac]DOTA-YS5<br>(0.5 μCi dose)                                                      | Suppressed tumor growth in PSMA-positive and -deficient xenografts                        | [10][12]  |
| [225Ac]Macropa-<br>PEG4-YS5 (9.25 kBq) | Showed dose-<br>dependent efficacy<br>and prolonged<br>survival in 22Rv1<br>xenografts | [13]                                                                                      |           |
| Toxicity                               | [225Ac]DOTA-YS5                                                                        | Kidney toxicity observed at 0.5 μCi, likely from redistribution of daughter isotope 213Bi | [10][14]  |

#### **Experimental Protocols**

- Cell-Derived Xenograft (CDX) Model Efficacy Study:
  - Prostate cancer cells (e.g., 22Rv1, DU145) are subcutaneously implanted into immunodeficient mice.
  - When tumors reach a palpable size, mice are randomized into groups.



- A single dose of the Ac-225 labeled antibody (e.g., 4.625 or 9.25 kBq of [225Ac]Macropa-PEG4-YS5) or saline is administered via tail vein injection.
- Tumor growth and animal survival are monitored over time.[13]
- Patient-Derived Xenograft (PDX) Model Efficacy Study:
  - Tumor fragments from human patients (e.g., LTL-545, LTL-484) are implanted into immunodeficient mice.
  - Once tumors are established, treatment protocols similar to the CDX model are followed to assess efficacy in a more clinically relevant model.[10][14]

## Human Kallikrein-related peptidase 2 (hK2)

Human Kallikrein 2 (hK2) is a prostate-specific serine protease with expression governed by the androgen receptor (AR), the primary driver of prostate cancer.[15][16] Targeting hK2 offers a distinct advantage: DNA damage induced by alpha particle radiation can upregulate AR signaling, which in turn increases hK2 expression.[16][17] This creates a positive feedback loop, enhancing target availability for the radiopharmaceutical.

Featured Radiopharmaceutical: [225Ac]-JNJ-69086420 (225Ac-DOTA-hu11B6) This agent uses the humanized antibody hu11B6 to target hK2 and is currently in Phase 1 clinical trials (NCT04644770).[15][18]





Click to download full resolution via product page

Caption: Feed-forward mechanism of [225Ac]Ac-hu11B6 targeting hK2.[16][17]

Quantitative Data Summary



| Parameter            | Value                                               | Reference |
|----------------------|-----------------------------------------------------|-----------|
| Targeting Vector     | hu11B6 humanized antibody                           | [16]      |
| Therapeutic Efficacy |                                                     |           |
| 50 nCi dose          | Moderate tumor growth inhibition in VCaP xenografts | [19]      |
| 100 nCi dose         | Significant tumor growth inhibition                 | [19]      |
| 250 nCi dose         | Tumor regression                                    | [18][19]  |
| 500 nCi dose         | Complete tumor regression                           | [18][19]  |
| Clinical Status      | Phase 1 Trial (NCT04644770)                         | [18]      |

#### **Experimental Protocols**

- Confocal Imaging for Internalization:
  - Prostate cancer cells (e.g., VCaP) are incubated with a fluorescently labeled anti-hK2 antibody.
  - At various time points (e.g., 60 minutes, 3 hours), cells are fixed and imaged using a confocal microscope.
  - Initial cell surface binding followed by the appearance of intracellular puncta confirms antibody internalization, which is critical for TAT efficacy.[19]
- In Vivo Dose-Response Efficacy Study:
  - Established prostate cancer xenografts (e.g., VCaP) are randomized into multiple treatment groups and a control group.
  - Animals receive a single intravenous injection of [225Ac]-hu11B6 at varying doses (e.g., 50, 100, 250, 500 nCi) or vehicle control.



 Tumor volume is measured twice weekly to determine the dose-dependent anti-tumor activity.[18][19]

## Melanocortin 1 Receptor (MC1R)

The Melanocortin 1 Receptor (MC1R) is a G-protein coupled receptor primarily involved in pigmentation.[20] It is overexpressed in a high percentage of melanomas, making it a specific target for treating metastatic uveal and cutaneous melanoma, which are often resistant to other therapies.[3][21]

Featured Radiopharmaceutical: [225Ac]-DOTA-MC1RL This agent is a novel MC1R-targeted radiopharmaceutical developed for TAT of uveal melanoma.[3]

#### Quantitative Data Summary

| Parameter                       | Value                                                                                            | Reference |
|---------------------------------|--------------------------------------------------------------------------------------------------|-----------|
| Targeting Vector                | MC1RL (α-MSH peptide<br>analog)                                                                  | [3]       |
| In Vitro Cytotoxicity           |                                                                                                  |           |
| Uveal Melanoma Cells            | Significant, MC1R-specific reduction in proliferation compared to controls                       | [3]       |
| A375/MC1R Cells<br>(engineered) | Significant reduction in proliferation                                                           | [3]       |
| A375 Cells (low MC1R)           | No significant difference between targeted and untargeted radiopharmaceutical                    | [3]       |
| Therapeutic Efficacy            | Significant inhibition of tumor growth and prolonged survival in uveal melanoma xenograft models | [3]       |

#### **Experimental Protocols**



- Synthesis of [225Ac]-DOTA-MC1RL:
  - The DOTA-conjugated peptide (DOTA-MC1RL) is synthesized using standard solid-phase peptide synthesis.
  - For radiolabeling, 225Ac is added to the DOTA-peptide conjugate in a suitable buffer.
  - The mixture is heated to facilitate chelation.
  - Radiochemical purity is assessed via HPLC and/or ITLC.[3]
- In Vitro MC1R-Specific Cytotoxicity Assay:
  - Melanoma cell lines with varying MC1R expression (e.g., uveal melanoma, engineered A375/MC1R, and low-MC1R A375) are seeded in multi-well plates.
  - Cells are treated with [225Ac]-DOTA-MC1RL, a non-targeting control ([225Ac]-DOTA-SP), or saline.
  - After a set incubation period, cell proliferation is measured using a standard assay (e.g., MTS or BrdU).
  - Target-specific cytotoxicity is confirmed if the targeted agent shows significantly greater growth inhibition in MC1R-positive cells compared to both the negative control cells and the non-targeting radiopharmaceutical.[3]

### **Other Promising Targets**

- Integrin ανβ6: This integrin is highly overexpressed in many epithelial cancers, including pancreatic ductal adenocarcinoma (PDAC), and is associated with poor prognosis.[22][23] Its expression profile makes it a promising target for theranostics. While much of the development has focused on imaging agents (68Ga) and beta-emitters (177Lu), the established targeting peptides are readily adaptable for chelation of Ac-225, representing a key area for future development.[22][24]
- CD37: This tetraspanin protein is highly expressed on the majority of primary acute myeloid leukemia (AML) blasts, irrespective of the genetic subtype.[25] CD37 exhibits rapid internalization in AML cells compared to normal blood cells, making it an excellent candidate



for TAT, where intracellular delivery of the radionuclide is paramount for efficacy.[25][26] The development of an Ac-225-based anti-CD37 agent could provide a new therapeutic option for this lethal leukemia.[25]

## **Conclusion and Future Directions**

The field of Actinium-225 based radiopharmaceuticals is expanding beyond PSMA, with a host of novel targets showing significant preclinical promise. Targets like FAP, CD46, hK2, and MC1R are paving the way for TAT to be applied to a diverse range of solid tumors, including prostate cancer, melanoma, and potentially many others via the pan-cancer FAP target. Furthermore, targets like CD37 open the door for potent alpha-therapy in hematological malignancies.

Key challenges remain, including managing the supply of Ac-225, mitigating off-target toxicities (such as nephrotoxicity from daughter isotopes), and optimizing the biological half-life of targeting molecules to match the 10-day half-life of Ac-225.[5][10] Future research will focus on developing novel chelators that can better retain daughter nuclides, exploring combination therapies, and advancing these promising agents into well-designed clinical trials to validate their efficacy and safety in patients. The continued innovation in target selection and radiopharmaceutical design holds the potential to establish TAT with Actinium-225 as a cornerstone of cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. An Overview of Targeted Alpha Therapy with 225Actinium and 213Bismuth PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. Melanocortin 1 Receptor–Targeted α-Particle Therapy for Metastatic Uveal Melanoma -PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 4. Development of radiopharmaceuticals for targeted alpha therapy: Where do we stand? -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actinium-225 in Targeted Alpha Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. 225Ac-Labeled Antibody for Fibroblast Activation Protein-Targeted Alpha Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Collection 225Ac-Labeled Antibody for Fibroblast Activation Protein-Targeted Alpha Therapy - Chemical & Biomedical Imaging - Figshare [acs.figshare.com]
- 9. 225Ac-Labeled Antibody for Fibroblast Activation Protein-Targeted Alpha Therapy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. urotoday.com [urotoday.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Development of CD46 targeted alpha theranostics in prostate cancer using 134Ce/225Ac-Macropa-PEG4-YS5 [thno.org]
- 14. CD46-Targeted 225Ac Alpha Particle Radioimmunotherapy | GU Oncology Now [guoncologynow.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Feed-forward alpha particle radiotherapy ablates androgen receptor-addicted prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Human Kallikrein 2: A Novel Lineage-Specific Surface Target in Prostate Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Melanocortin Receptor System: A Target for Multiple Degenerative Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhancing the Efficacy of Melanocortin 1 Receptor-Targeted Radiotherapy by Pharmacologically Upregulating the Receptor in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
- 24. mdpi.com [mdpi.com]



- 25. CD37 in acute myeloid leukemia: a novel surface target for drug delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. CD37 as a Therapeutic Target for Acute Myeloid Leukemia | by Mabnus\_bio | Oct, 2025 | Medium [medium.com]
- To cite this document: BenchChem. [A Technical Guide to Novel Targets for Actinium-225
  Based Radiopharmaceuticals]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b3026121#novel-targets-for-actinium-225-based-radiopharmaceuticals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com